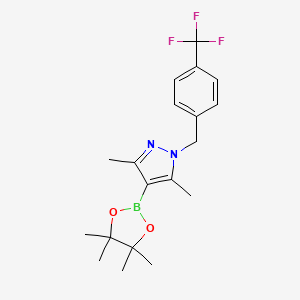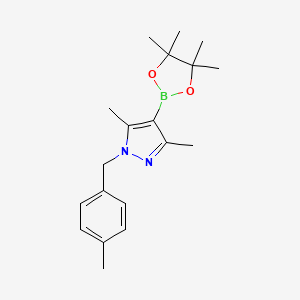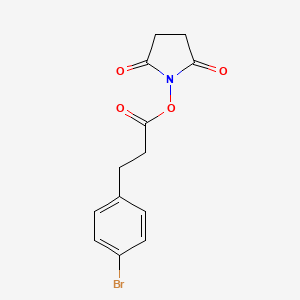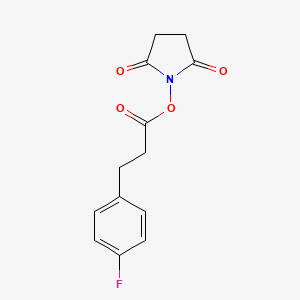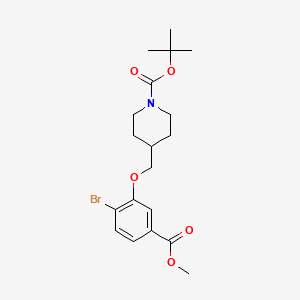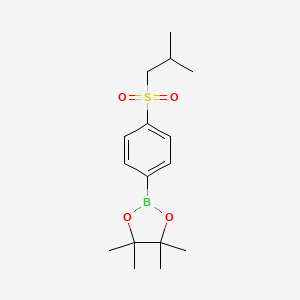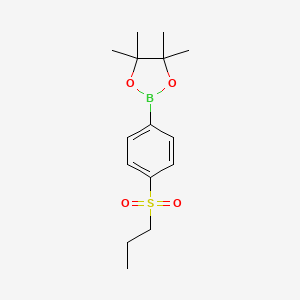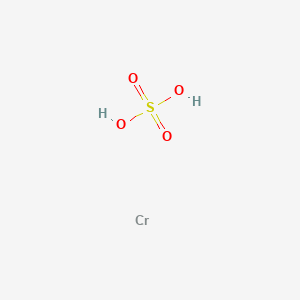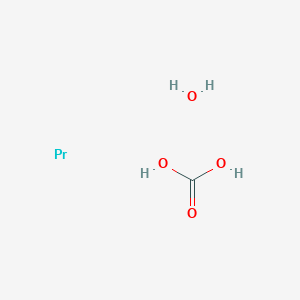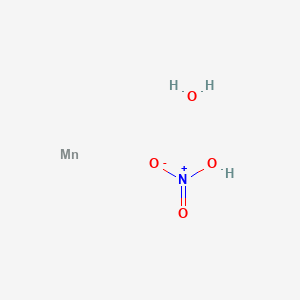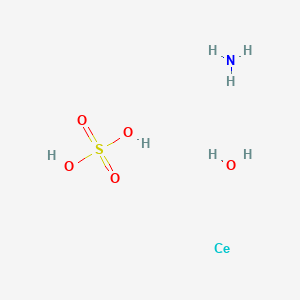
azane;cerium;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azane;cerium;sulfuric acid;hydrate is a chemical compound with the molecular formula CeH7NO5S. It is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial processes. This compound is typically found as a yellow to orange crystalline powder and is moderately soluble in water and dilute acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
azane;cerium;sulfuric acid;hydrate can be synthesized by reacting cerium(IV) oxide (CeO2) with concentrated sulfuric acid (H2SO4). The reaction typically involves heating the mixture to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{CeO}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Ce(SO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Another method involves the reaction of cerium carbonate (Ce(CO3)2) with sulfuric acid, which also yields the hydrated form of the compound :
[ \text{Ce(CO}_3\text{)}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Ce(SO}_4\text{)}_2 \cdot 4\text{H}_2\text{O} + 2 \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ammonium cerium(4+) salt, hydrate (3:2:1:2) often involves large-scale reactions using high-purity raw materials. The process typically includes the following steps:
Preparation of Cerium(IV) Oxide: Cerium(IV) oxide is prepared by calcining cerium hydroxide or cerium carbonate.
Reaction with Sulfuric Acid: The cerium(IV) oxide is then reacted with concentrated sulfuric acid under controlled temperature and pressure conditions to produce the desired compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
azane;cerium;sulfuric acid;hydrate undergoes various types of chemical reactions, including:
Oxidation: The cerium(IV) ion (Ce4+) is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: The compound can be reduced to cerium(III) (Ce3+) in the presence of suitable reducing agents.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include dilute hydrochloric acid (HCl) and sulfite ions (SO3^2-). The reactions are typically carried out under acidic conditions.
Reduction Reactions: Reducing agents such as sulfite ions or other strong reducing agents are used to convert Ce4+ to Ce3+.
Substitution Reactions: Various nucleophiles can be used to replace the sulfate group under appropriate conditions.
Major Products Formed
Oxidation: The major products include oxidized organic or inorganic compounds and cerium(III) ions.
Reduction: The primary product is cerium(III) sulfate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
azane;cerium;sulfuric acid;hydrate has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a redox indicator in titrations due to its strong oxidizing properties.
Nanotechnology: Employed in the synthesis of cerium oxide nanoparticles, which have applications in catalysis and environmental remediation.
Biology and Medicine: Investigated for its potential use in oxidative stress studies and as a catalyst in various biochemical reactions.
Industrial Applications: Utilized in the production of specialty chemicals and as an oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of sulfuric acid, ammonium cerium(4+) salt, hydrate (3:2:1:2) primarily involves its strong oxidizing properties. The cerium(IV) ion (Ce4+) can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high redox potential of the cerium(IV) ion. The molecular targets and pathways involved depend on the specific reaction and the compounds being oxidized .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) Sulfate (Ce(SO4)2): Similar in structure and properties, but without the ammonium component.
Cerium(IV) Ammonium Nitrate (Ce(NH4)2(NO3)6): Another cerium(IV) compound with strong oxidizing properties, commonly used in analytical chemistry.
Cerium(III) Sulfate (Ce2(SO4)3): The reduced form of cerium sulfate, with different chemical properties and applications.
Uniqueness
azane;cerium;sulfuric acid;hydrate is unique due to its specific combination of cerium(IV) and ammonium ions, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications where a strong oxidizing agent is required under acidic conditions .
Properties
IUPAC Name |
azane;cerium;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXMWILTYFSCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O.OS(=O)(=O)O.[Ce] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
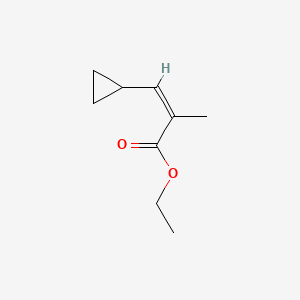
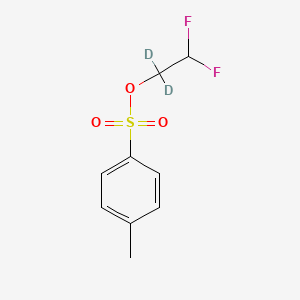
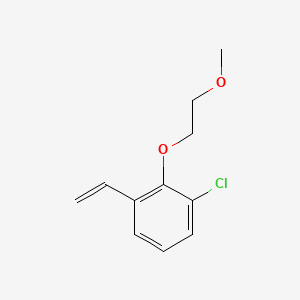
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
